(1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Formation of the Triazole Ring: The triazole ring is usually formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Attachment of the Methanol Group: The methanol group can be introduced through nucleophilic substitution or reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions could convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanol group could yield formaldehyde or formic acid derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based compounds.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
Industry
In industry, triazole derivatives are used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific biological target. Triazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simple triazole derivative with diverse biological activities.
Piperidine: A six-membered nitrogen-containing ring commonly found in pharmaceuticals.
Methanol: A simple alcohol that can be part of more complex molecules.
Uniqueness
The uniqueness of (1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C12H22N4O |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
[1-[1-(2-methylpropyl)piperidin-4-yl]triazol-4-yl]methanol |
InChI |
InChI=1S/C12H22N4O/c1-10(2)7-15-5-3-12(4-6-15)16-8-11(9-17)13-14-16/h8,10,12,17H,3-7,9H2,1-2H3 |
InChI Key |
CXDZDALPQVWASP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)N2C=C(N=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.